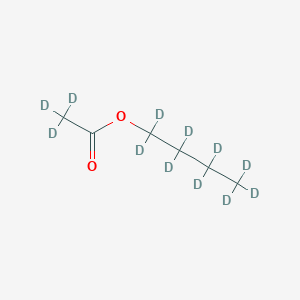

n-Butyl Acetate-d12

Vue d'ensemble

Description

N-Butyl Acetate-d12 is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 128.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

n-Butyl Acetate-d12, also known as Butyl Ethanoate, is an organic compound with the formula CD3COOCD2CD2CD2CD3 . The primary targets of this compound are enzymes involved in its metabolic pathways, such as lipases and other esterases .

Mode of Action

Once absorbed by the organism or in contact with mucous membranes, this compound is hydrolyzed to n-butanol and acetic acid . This hydrolysis is catalyzed by enzymes such as lipases and esterases. The acute toxicity of this compound is low after oral and dermal absorption and inhalation exposure to the vapor .

Biochemical Pathways

This compound is involved in the synthesis of n-butyl acetate via transesterification of ethyl acetate with n-butyl alcohol, catalyzed by immobilized lipase . This process is part of a broader metabolic pathway involving the conversion of glucose to butanol via 2-oxoglutarate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The absorbed substance is distributed in the whole body with the greatest accumulation in adipose tissue .

Result of Action

The result of this compound’s action is the production of n-butanol and acetic acid . This can lead to various downstream effects depending on the context of its use. For example, in industrial applications, it can be used as a solvent for coatings and inks .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility can affect its distribution in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .

Activité Biologique

n-Butyl acetate-d12 is a deuterated form of n-butyl acetate, a widely used solvent in various industrial applications. The deuteration allows for enhanced tracking in biological studies due to the distinct mass of deuterium compared to hydrogen. This compound is pertinent in research exploring solvent effects on biological systems, particularly regarding neurotoxicity and metabolic pathways.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.17 g/mol

- CAS Number : 145705694

This compound retains the chemical characteristics of its non-deuterated counterpart, including volatility and solubility in organic solvents, making it suitable for various experimental applications.

Neurotoxicity Studies

Research has indicated that n-butyl acetate can exhibit neurotoxic effects under certain exposure conditions. A notable study conducted on Sprague-Dawley rats evaluated the neurotoxic potential of n-butyl acetate vapor at varying concentrations (0, 500, 1500, and 3000 ppm) over a prolonged exposure period. Key findings included:

- Functional Observational Battery (FOB) : No significant neurotoxicity was observed across the exposure groups. However, transient signs of sedation were noted at higher concentrations (1500 and 3000 ppm) during exposure periods .

- Motor Activity : Increased motor activity was recorded in the 3000 ppm male group during Week 4, but no significant differences were found in subsequent weeks .

- Histopathological Analysis : Microscopic evaluations showed no treatment-related effects on brain or spinal cord tissues, indicating a lack of cumulative neurotoxicity .

Human Exposure Studies

Human studies on inhalation exposure to n-butyl acetate have reported mild irritative effects:

- Irritation Symptoms : Subjects exposed to concentrations ranging from 70 to 1400 mg/m³ experienced irritation in the airways and eyes but not on the skin. Notably, throat irritation became pronounced at higher concentrations (300 ppm) .

- Respiratory Function : Significant changes in pulmonary function were observed at concentrations above 290 ppm, indicating potential respiratory distress .

Metabolism and Elimination

The metabolism of this compound is rapid, with studies showing a short elimination half-life in rodents:

- Elimination Half-Life : Approximately 33–37 seconds post intravenous injection in rats, highlighting its quick clearance from biological systems .

- Metabolites : The primary metabolite identified is butanol, which has been associated with different toxicological profiles compared to the parent compound .

Case Study 1: Occupational Exposure

In an occupational setting involving paint thinners containing n-butyl acetate, workers reported symptoms consistent with CNS depression at high exposure levels. Monitoring revealed that prolonged exposure led to increased reports of headaches and dizziness, correlating with ambient concentration measurements exceeding recommended limits .

Case Study 2: Environmental Impact Assessment

A study assessing the environmental impact of n-butyl acetate emissions from manufacturing facilities found that while acute toxicity levels are low for aquatic life, chronic exposure scenarios indicated potential bioaccumulation risks. The study recommended stricter regulatory measures for emissions control to mitigate long-term ecological effects .

Summary of Findings

| Study Focus | Key Findings | |

|---|---|---|

| Neurotoxicity in Rats | No significant neurotoxicity; transient sedation at high doses | Safe under controlled exposure conditions |

| Human Irritation | Mild irritation reported at higher concentrations | Potential respiratory irritant |

| Metabolism | Rapid elimination; short half-life | Quick clearance from biological systems |

| Occupational Health | CNS symptoms reported among workers exposed to high levels | Need for monitoring and regulation |

| Environmental Impact | Low acute toxicity but potential chronic risks | Recommend stricter emission controls |

Applications De Recherche Scientifique

Analytical Chemistry

Isotope Labeling in Research:

n-Butyl acetate-d12 is extensively used as a labeled solvent in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterated version allows for enhanced resolution and sensitivity in analytical methods. Researchers utilize this compound to trace reaction pathways and quantify substances in complex mixtures.

Case Study: Mass Spectrometry Applications

A study demonstrated the effectiveness of this compound in analyzing volatile organic compounds (VOCs) in environmental samples. By employing gas chromatography coupled with mass spectrometry (GC-MS), researchers successfully identified and quantified trace levels of pollutants, showcasing the compound's utility as a solvent that minimizes background noise due to its deuterated nature .

Solvent Applications

Industrial Solvent:

this compound serves as an effective solvent in various industrial processes, including coatings, adhesives, and paints. Its properties allow for a quick evaporation rate while providing excellent solvency for resins and polymers.

Table 1: Properties of this compound as a Solvent

| Property | Value |

|---|---|

| Boiling Point | 126 °C |

| Density | 0.883 g/cm³ |

| Evaporation Rate | Moderate |

| Solubility | Miscible with ethanol, ether |

Case Study: Coating Formulations

In a formulation study for automotive coatings, this compound was used to enhance the application properties of the paint system. The study found that using the deuterated solvent improved the flow and leveling characteristics of the coating while maintaining durability under various environmental conditions .

Cosmetic Formulation

Use in Cosmetic Products:

The compound is also prevalent in cosmetic formulations due to its ability to dissolve various active ingredients while providing a pleasant fragrance. Its low toxicity profile makes it suitable for use in personal care products.

Table 2: Applications of this compound in Cosmetics

| Product Type | Application |

|---|---|

| Nail Polish | Solvent for resins |

| Perfumes | Diluent for fragrances |

| Skin Care Products | Carrier for active ingredients |

Case Study: Nail Polish Formulation

A research project focused on developing a new line of nail polish utilized this compound as a primary solvent. The results indicated that the inclusion of this compound improved the drying time and gloss finish of the polish while ensuring stability over time .

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The deuterated ester undergoes reversible esterification and hydrolysis reactions analogous to its non-deuterated counterpart.

Key Reaction Pathways:

-

Esterification:

-

Hydrolysis:

Oxidation and Decomposition

This compound exhibits stability under standard conditions but decomposes under extreme heat or reactive environments.

| Condition | Reaction Outcome | Byproducts |

|---|---|---|

| Strong Oxidizers (e.g., HNO₃, O₃) | Combustion or explosive oxidation | CO₂, D₂O, deuterated acids |

| High Temperatures (>400°C) | Thermal decomposition | Deuterated alkenes, CO |

-

Auto-ignition Temperature: ~410°C (similar to non-deuterated form) .

-

Explosive limits: 1.2–7.6% in air (aligned with non-deuterated) .

Compatibility and Reactivity

This compound reacts with:

Incompatible Materials:

Isotope Effects in Kinetic Studies

Deuterium substitution alters reaction dynamics:

-

Esterification Rate: Reduced by ~2–3× compared to non-deuterated ester due to higher C–D bond strength .

Stability Under Storage

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-HYVJACIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.